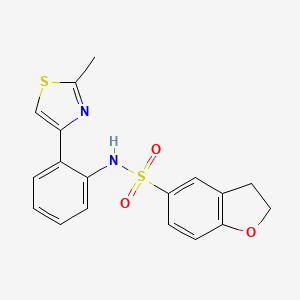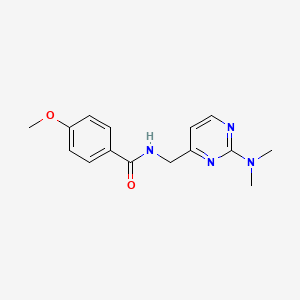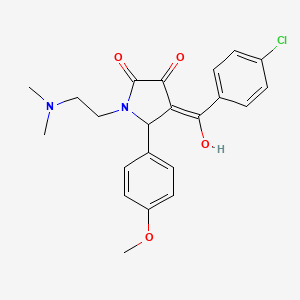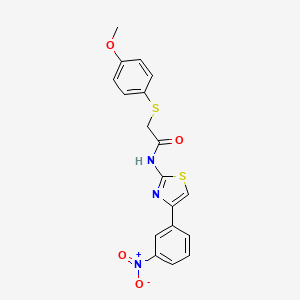
2-((4-methoxyphenyl)thio)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-methoxyphenyl)thio)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiazole derivatives that have been extensively studied for their biological activities.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 2-((4-methoxyphenyl)thio)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide involves the reaction of 4-(3-nitrophenyl)thiazol-2-amine with 4-methoxyphenyl isothiocyanate followed by reaction with N-acetyl glycine.
Starting Materials
4-(3-nitrophenyl)thiazol-2-amine, 4-methoxyphenyl isothiocyanate, N-acetyl glycine
Reaction
Step 1: 4-(3-nitrophenyl)thiazol-2-amine is reacted with 4-methoxyphenyl isothiocyanate in the presence of a base such as triethylamine to form 2-(4-methoxyphenylthio)-4-(3-nitrophenyl)thiazole., Step 2: The product from step 1 is then reacted with N-acetyl glycine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final product, 2-((4-methoxyphenyl)thio)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide.
Mécanisme D'action
The exact mechanism of action of 2-((4-methoxyphenyl)thio)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide is not fully understood. However, it is believed that this compound exerts its biological effects by interfering with various cellular processes.
Effets Biochimiques Et Physiologiques
Studies have shown that 2-((4-methoxyphenyl)thio)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide can inhibit the growth of various microbial strains, including bacteria and fungi. This compound has also been found to possess anti-inflammatory properties by reducing the production of inflammatory cytokines. Additionally, 2-((4-methoxyphenyl)thio)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide has shown promising anticancer activity by inducing apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-((4-methoxyphenyl)thio)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide in lab experiments is its broad-spectrum antimicrobial activity, which makes it a potential candidate for the development of new antimicrobial agents. However, the limitations of this compound include its low solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for the research on 2-((4-methoxyphenyl)thio)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide. One of the potential areas of exploration is the development of new antimicrobial agents based on this compound. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its potential therapeutic targets. Moreover, the development of new formulations that can enhance the solubility and bioavailability of this compound is also an area that warrants further investigation.
Applications De Recherche Scientifique
The potential therapeutic applications of 2-((4-methoxyphenyl)thio)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide have been explored in various scientific studies. This compound has been found to exhibit antimicrobial, anti-inflammatory, and anticancer activities.
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)sulfanyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S2/c1-25-14-5-7-15(8-6-14)26-11-17(22)20-18-19-16(10-27-18)12-3-2-4-13(9-12)21(23)24/h2-10H,11H2,1H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRRAPJVPWWYFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-methoxyphenyl)thio)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-nitrobenzamide](/img/structure/B2898910.png)
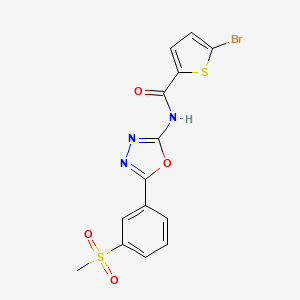
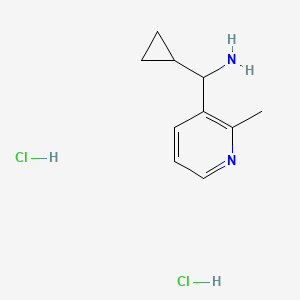
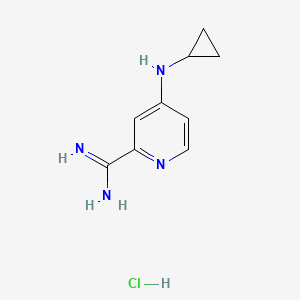
![N-[[4-(3-Chlorophenyl)oxan-4-yl]methyl]oxirane-2-carboxamide](/img/structure/B2898916.png)
![(6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-5-yl)methanol](/img/structure/B2898917.png)
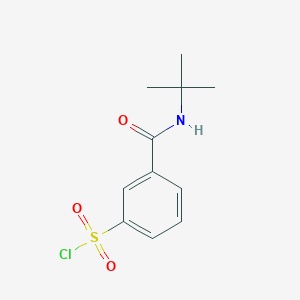
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2898920.png)

